O-{3-[(4-ethoxyphenyl)carbamoyl]phenyl} benzylcarbamothioate
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Overview
Description
1-{[(BENZYLAMINO)CARBOTHIOYL]OXY}-3-[(4-ETHOXYANILINO)CARBONYL]BENZENE is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzene ring substituted with benzylamino, carbothioyl, oxy, ethoxyanilino, and carbonyl groups, making it a unique molecule with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[(BENZYLAMINO)CARBOTHIOYL]OXY}-3-[(4-ETHOXYANILINO)CARBONYL]BENZENE typically involves multiple steps, including nitration, reduction, bromination, and coupling reactions . The process begins with the nitration of benzene, followed by the reduction of the nitro group to an amine. Subsequent bromination and coupling reactions with appropriate reagents yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
1-{[(BENZYLAMINO)CARBOTHIOYL]OXY}-3-[(4-ETHOXYANILINO)CARBONYL]BENZENE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions are common, where substituents on the benzene ring are replaced by other groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts such as palladium on carbon for hydrogenation reactions. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical parameters.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
1-{[(BENZYLAMINO)CARBOTHIOYL]OXY}-3-[(4-ETHOXYANILINO)CARBONYL]BENZENE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme mechanisms.
Medicine: Explored for its therapeutic potential in drug discovery and development.
Industry: Utilized in the production of advanced materials and as a precursor for functionalized polymers.
Mechanism of Action
The mechanism of action of 1-{[(BENZYLAMINO)CARBOTHIOYL]OXY}-3-[(4-ETHOXYANILINO)CARBONYL]BENZENE involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent or non-covalent bonds with these targets, modulating their activity and triggering specific biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Benzylamine derivatives: Compounds with similar benzylamine groups.
Carbothioyl compounds: Molecules containing carbothioyl functional groups.
Ethoxyaniline derivatives: Compounds with ethoxyaniline moieties.
Uniqueness
1-{[(BENZYLAMINO)CARBOTHIOYL]OXY}-3-[(4-ETHOXYANILINO)CARBONYL]BENZENE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various scientific investigations.
Properties
Molecular Formula |
C23H22N2O3S |
---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
O-[3-[(4-ethoxyphenyl)carbamoyl]phenyl] N-benzylcarbamothioate |
InChI |
InChI=1S/C23H22N2O3S/c1-2-27-20-13-11-19(12-14-20)25-22(26)18-9-6-10-21(15-18)28-23(29)24-16-17-7-4-3-5-8-17/h3-15H,2,16H2,1H3,(H,24,29)(H,25,26) |
InChI Key |
PVZHHVFOQOOFMS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)OC(=S)NCC3=CC=CC=C3 |
Origin of Product |
United States |
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